molecular formula C9H9NOS2 B156553 6-Ethoxy-2-mercaptobenzothiazole CAS No. 120-53-6

6-Ethoxy-2-mercaptobenzothiazole

Cat. No.: B156553
CAS No.: 120-53-6
M. Wt: 211.3 g/mol
InChI Key: HOASVNMVYBSLSU-UHFFFAOYSA-N
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Description

6-Ethoxy-2-mercaptobenzothiazole: is an organic compound with the molecular formula C9H9NOS2 . It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethoxy-2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Active Pharmaceutical Ingredients (APIs) :
    • 6-Ethoxy-2-mercaptobenzothiazole is integral in synthesizing various APIs, particularly those targeting kinase pathways involved in cancer and other diseases. Its derivatives have shown promise in inhibiting specific protein kinases that are crucial for tumor growth and proliferation .
  • Antifungal Agents :
    • Recent studies have indicated that compounds related to this compound exhibit antifungal properties. For example, derivatives have been tested against Candida albicans, demonstrating significant inhibitory effects on fungal growth .
  • Electroless Gold Plating :
    • The compound is employed as an additive in electroless gold plating solutions. Research has shown that incorporating this compound enhances the stability of these solutions, preventing gold precipitate formation during storage and improving the quality of the deposited gold layer .

Material Science Applications

  • Corrosion Inhibitors :
    • In materials science, this compound has been studied for its potential as a corrosion inhibitor for metals. Its thiol group can form protective films on metal surfaces, reducing oxidation rates and extending the lifespan of metal components .
  • Polymer Additives :
    • The compound can also serve as an additive in polymer formulations, enhancing properties such as thermal stability and resistance to environmental degradation. Its incorporation into polymer matrices has been explored to improve performance in various applications .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalSynthesis of APIsEffective as a reagent for kinase inhibitors
Antifungal agentsDemonstrated significant growth inhibition on fungi
Materials ScienceElectroless gold platingEnhanced stability and quality of gold deposits
Corrosion inhibitorsForms protective films on metal surfaces
Polymer additivesImproves thermal stability and environmental resistance

Table 2: Electroless Gold Plating Stability Test Results

Concentration (ppm)Stability ObservationsPlating Rate Comparison
0.5Stable; no precipitateSimilar to control
1.0Stable; no precipitateSimilar to control
2.5Stable; no precipitateSimilar to control
5.0Stable; no precipitateSimilar to control

Case Studies

  • Antifungal Activity Study :
    A study investigated the antifungal efficacy of derivatives of this compound against various strains of Candida species. The results indicated a dose-dependent inhibition of fungal growth, with certain derivatives achieving IC50 values below 10 µM, highlighting their potential as therapeutic agents against fungal infections.
  • Gold Plating Solution Development :
    Research documented the formulation of electroless gold plating solutions incorporating varying concentrations of this compound. The findings revealed that solutions with this compound exhibited enhanced stability over time compared to control solutions without it, significantly reducing the formation of gold precipitates during storage.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-mercaptobenzothiazole involves its interaction with various molecular targets. It acts as a potent mechanism-based inhibitor of several enzymes, including:

These interactions can lead to various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .

Comparison with Similar Compounds

  • 2-Mercaptobenzothiazole
  • 6-Amino-2-mercaptobenzothiazole
  • 5-Chloro-2-mercaptobenzothiazole
  • 2-Mercaptobenzimidazole
  • 2-Mercaptobenzoxazole

Uniqueness: 6-Ethoxy-2-mercaptobenzothiazole is unique due to its ethoxy group at the 6-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

6-Ethoxy-2-mercaptobenzothiazole (C9H9NOS2) is a compound belonging to the class of mercaptobenzothiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary biological activity of this compound is attributed to its role as an inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are critical components in various cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNKs, this compound can modulate several biochemical pathways that affect cell survival and differentiation.

Biochemical Pathways

The inhibition of JNKs leads to significant changes at the molecular level:

  • Altered Cell Signaling : Inhibition can disrupt normal signaling pathways involved in cell growth and apoptosis.
  • Impact on Inflammation : JNK inhibition can reduce inflammatory responses, making this compound a potential anti-inflammatory agent.

This compound is characterized by its insolubility in water , which may influence its bioavailability and efficacy in biological systems. The compound is sensitive to environmental conditions, being incompatible with strong oxidizing agents and bases.

Biological Activities

The biological activities of this compound encompass several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of mercaptobenzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi, including Staphylococcus aureus and Candida albicans .

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. The compound's ability to inhibit JNKs could play a role in reducing tumor cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Given its mechanism of action on JNKs, this compound may also serve as an anti-inflammatory agent. The modulation of inflammatory pathways through JNK inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with electron-donor groups at the 6-position showed enhanced antifungal activity against Candida albicans, highlighting the significance of structural modifications in enhancing biological activity .
  • Antitumor Potential : In vitro assays indicated that mercaptobenzothiazole derivatives could induce apoptosis in cancer cell lines. Specifically, complexes formed with silver (Ag) showed higher apoptotic rates compared to gold (Au) complexes, suggesting a pathway for developing new anticancer agents .
  • Inflammation Reduction : Research has indicated that certain derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, supporting their use as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
2-MercaptobenzothiazoleModerateYesYes
5-Chloro-2-mercaptobenzothiazoleHighYesModerate
6-Amino-2-mercaptobenzothiazoleModerateNoHigh
This compoundHighPotentialYes

Q & A

Q. What are the key physicochemical properties of 6-Ethoxy-2-mercaptobenzothiazole, and how are they experimentally validated?

This compound (CAS: 199664-70-5) has a molecular formula of C₉H₉NOS₂ and molecular weight 211.30 g/mol . Key properties include solubility in organic solvents (e.g., ethanol) and thermal stability, validated via:

  • Spectroscopic analysis : NMR and IR spectroscopy confirm the ethoxy (–OCH₂CH₃) and thiol (–SH) functional groups.
  • Chromatography : HPLC or GC-MS assesses purity and identifies by-products.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
    Advanced validation : X-ray crystallography (as applied to analogous benzothiazoles in ) resolves crystal packing and hydrogen-bonding interactions critical for stability.

Q. What synthetic methodologies are recommended for preparing this compound with high yield and purity?

Basic synthesis :

  • Core structure formation : React 4-substituted ortho-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol), followed by ethoxylation using ethyl bromide .
  • Purification : Recrystallization from ethanol removes unreacted starting materials .
    Advanced optimization :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C) while improving yield, as demonstrated for similar benzothiazole derivatives .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Structural variations : Minor substituent changes (e.g., –OCH₃ vs. –OCH₂CH₃) alter bioactivity. Compare analogs like 5-Ethoxy-2-mercaptobenzimidazole (CAS: 55489-15-1) .
  • Assay conditions : Standardize testing using CLSI/M07-A9 guidelines for MIC determination. For example, disc diffusion methods against S. aureus and E. coli require controlled DMF solvent volumes .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to correlate structure-activity relationships (SARs) .

Q. What advanced analytical techniques are critical for characterizing this compound derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 211.30 for [M+H]⁺) and fragmentation patterns .
  • Single-crystal XRD : Resolves bond lengths and dihedral angles (e.g., planar benzothiazole ring deviations <0.05 Å) .
  • Solid-state NMR : Probes hydrogen-bonding networks and polymorphism in crystalline forms .

Q. How can researchers design experiments to study the environmental impact of this compound?

  • Ecotoxicity assays : Follow OECD 201/202 guidelines using Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀).
  • Degradation studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to monitor by-product formation via LC-MS .
  • Waste management : Classify lab waste as WGK 2 (moderately hazardous) and ensure disposal via certified facilities .

Q. What strategies mitigate challenges in synthesizing hydrazino derivatives of this compound?

Key challenges : Low yields due to competing side reactions (e.g., disulfide formation).
Solutions :

  • Reaction control : Reflux this compound with hydrazine hydrate in anhydrous ethanol under nitrogen to suppress oxidation .
  • Post-reaction workup : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate 2-hydrazinobenzothiazole intermediates .
  • Condensation optimization : React with oxadiazoles in dry pyridine at 60°C to form triazole derivatives with >75% yield .

Q. How do substituent modifications on the benzothiazole ring affect electronic properties?

  • Electron-donating groups (e.g., –OCH₂CH₃) : Increase electron density at C2, enhancing nucleophilicity for S-alkylation reactions. Confirmed via DFT calculations (e.g., HOMO-LUMO gaps) .
  • Electron-withdrawing groups (e.g., –NO₂) : Reduce reactivity but improve thermal stability, as shown in TGA for analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving CS₂ or ethyl bromide .
  • Spill management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

Properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059512
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-53-6
Record name 6-Ethoxy-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-Ethoxy-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-ethoxy-2-mercaptobenzothiazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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